

Unveiling the Crimson Salt: A Technical History of Potassium Hexachloropalladate(IV)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Potassium hexachloropalladate(IV)
Cat. No.:	B099366

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and fundamental properties of **potassium hexachloropalladate(IV)** ($K_2[PdCl_6]$). From its early synthesis in the 19th century to its modern applications, this document provides a comprehensive overview for researchers and professionals in chemistry and drug development. Detailed experimental protocols, quantitative data, and visualized synthesis pathways are presented to facilitate a deeper understanding and practical application of this significant palladium compound.

Discovery and Historical Context

The history of **potassium hexachloropalladate(IV)** is intrinsically linked to the discovery of palladium itself. Palladium was first isolated in 1803 by the English chemist William Hyde Wollaston, who separated it from platinum ore using aqua regia. While the exact date of the first synthesis of **potassium hexachloropalladate(IV)** is not definitively documented in widely accessible literature, historical context points to its preparation and characterization within the burgeoning field of inorganic chemistry in the 19th century.

Comprehensive historical accounts of inorganic compounds, such as those found in Gmelin's Handbook of Inorganic Chemistry, particularly the volume on palladium published in 1942, are considered the authoritative sources for such information. These extensive compilations detail the formation and preparation of countless compounds, drawing from primary scientific literature of the preceding centuries. The synthesis of complex salts like **potassium**

hexachloropalladate(IV) would have been a natural progression in the study of palladium's properties following its discovery. Early methods likely involved the oxidation of palladium(II) salts in the presence of potassium and chloride ions, laying the groundwork for the more refined synthetic procedures used today.

Physicochemical Properties

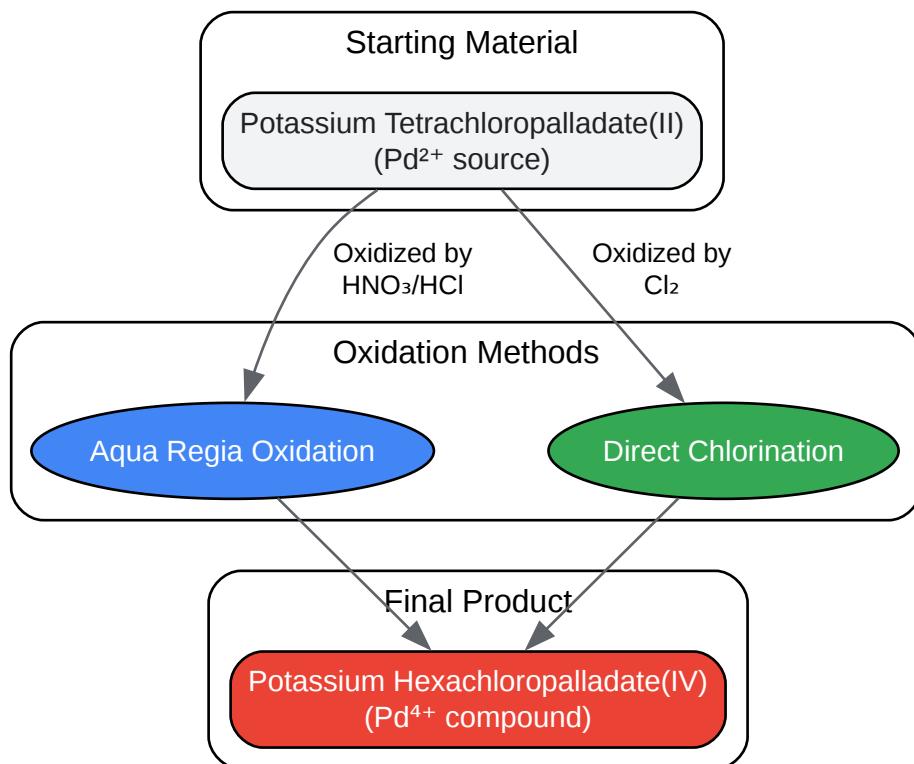
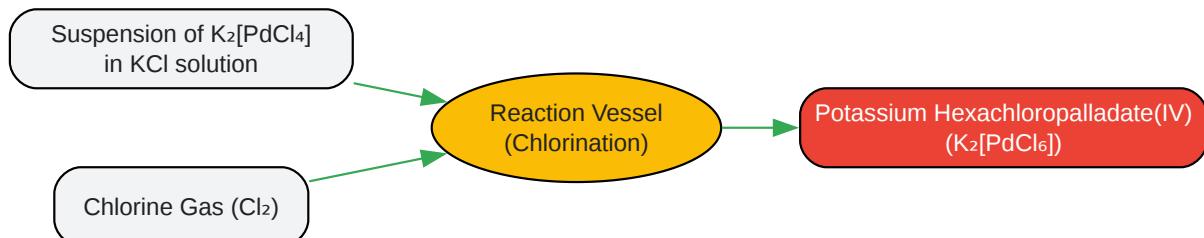
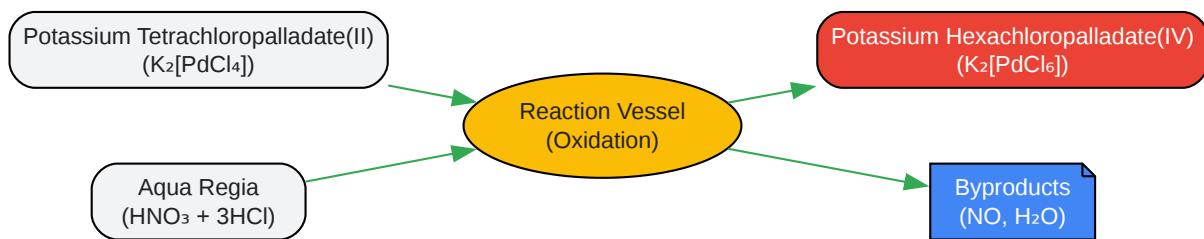
Potassium hexachloropalladate(IV) is a distinctive red-brown crystalline solid.^[1] Its properties are summarized in the tables below, providing key data for laboratory use and characterization.

Table 1: General and Physical Properties of **Potassium Hexachloropalladate(IV)**

Property	Value
Chemical Formula	$K_2[PdCl_6]$
IUPAC Name	Potassium hexachloropalladate(IV)
Molar Mass	397.32 g/mol
Appearance	Red-brown crystals
Crystal System	Cubic
Density	2.74 g/cm ³
Melting Point	Decomposes at high temperatures
Solubility in Water	Poorly soluble

Table 2: Chemical and Safety Information

Property	Value
Chemical Stability	Decomposes upon heating or in hot concentrated hydrochloric acid. [1]
CAS Number	16919-73-6
GHS Pictogram	GHS07 (Exclamation Mark)
GHS Signal Word	Warning
Hazard Statements	H319 (Causes serious eye irritation)
Precautionary Statements	P264, P280, P305+P351+P338, P337+P313




Experimental Protocols

The synthesis of **potassium hexachloropalladate(IV)** can be achieved through several methods. The two most common and historically significant procedures are detailed below.

Synthesis by Oxidation with Aqua Regia

This method involves the oxidation of a palladium(II) salt, potassium tetrachloropalladate(II), using aqua regia (a mixture of nitric acid and hydrochloric acid).

Experimental Workflow:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Potassium hexachloropalladate(IV) - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unveiling the Crimson Salt: A Technical History of Potassium Hexachloropalladate(IV)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099366#discovery-and-history-of-potassium-hexachloropalladate-iv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com